molecular formula C6H13NO3Te B14343755 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid CAS No. 92674-28-7

2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid

Cat. No.: B14343755
CAS No.: 92674-28-7
M. Wt: 274.8 g/mol
InChI Key: KSCGMDZYUBHEHS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid is an organotellurium compound with a unique structure that includes a tellurium atom bonded to a hydroxypropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid typically involves the reaction of tellurium tetrachloride with an appropriate hydroxypropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Substituted hydroxypropylamine derivatives.

Scientific Research Applications

2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The tellurium atom can participate in redox reactions, modulating the activity of enzymes and scavenging free radicals. This compound can also form complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-seleninic acid: Similar structure but with selenium instead of tellurium.

    2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-sulfinic acid: Similar structure but with sulfur instead of tellurium.

Uniqueness

2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specific applications in redox chemistry and biochemistry.

Properties

CAS No.

92674-28-7

Molecular Formula

C6H13NO3Te

Molecular Weight

274.8 g/mol

IUPAC Name

2-hydroxy-3-(prop-2-enylamino)propane-1-tellurinic acid

InChI

InChI=1S/C6H13NO3Te/c1-2-3-7-4-6(8)5-11(9)10/h2,6-8H,1,3-5H2,(H,9,10)

InChI Key

KSCGMDZYUBHEHS-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(C[Te](=O)O)O

Origin of Product

United States

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